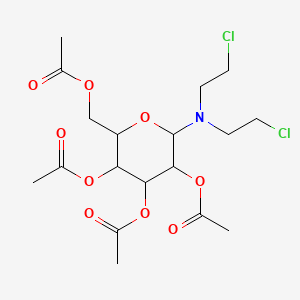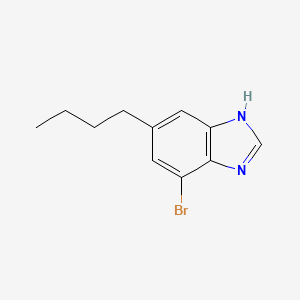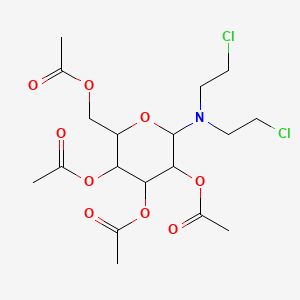![molecular formula C9H12O2 B14003406 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 53624-84-3](/img/structure/B14003406.png)
3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbicyclo[221]hept-2-ene-5-carboxylic acid is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a bicyclo[221]heptane framework, which includes a carboxylic acid functional group and a methyl group attached to the bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methyl group or other positions on the bicyclic structure can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and stability. These features make it a valuable compound for studying molecular interactions and designing new molecules with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Uniqueness
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the bicyclic framework. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
53624-84-3 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11) |
Clé InChI |
SSVKYZDOIWXDIO-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C1C(=O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)
![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
